molecular formula C12H11ClN2O2 B5748109 N-(3-chlorophenyl)-N'-(2-furylmethyl)urea CAS No. 541530-15-8

N-(3-chlorophenyl)-N'-(2-furylmethyl)urea

Cat. No.: B5748109
CAS No.: 541530-15-8
M. Wt: 250.68 g/mol
InChI Key: SFBUGIACZIJRFX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-furylylmethyl)urea is a synthetic urea derivative of significant interest in agricultural chemistry research. Its molecular structure, defined by the formula C12H11ClN2O2, incorporates chlorophenyl and furylmethyl moieties linked by a urea bridge, a functional group known for its diverse biological activities . Researchers value this compound as a key scaffold for investigating novel herbicidal agents. Urea derivatives have demonstrated potent activity against various weed species, with studies showing that structural modifications, such as the incorporation of specific heterocyclic groups, can lead to compounds with enhanced efficacy and selectivity . The primary mechanism of action for many related herbicidal urea compounds involves the inhibition of critical plant enzymes, disrupting essential metabolic pathways and leading to the effective control of target species . This makes N-(3-chlorophenyl)-N'-(2-furylmethyl)urea a valuable building block in the synthesis and evaluation of new crop protection products aimed at addressing challenges such as herbicide resistance. This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUGIACZIJRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541530-15-8
Record name N-(3-CHLOROPHENYL)-N'-(2-FURYLMETHYL)UREA
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Synthetic Methodologies for N 3 Chlorophenyl N 2 Furylmethyl Urea and Analogues

Established Synthetic Routes for Substituted Urea (B33335) Scaffolds

The formation of the urea linkage is a well-documented transformation in organic chemistry, with several reliable strategies available to chemists.

The most prevalent and straightforward method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. commonorganicchemistry.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent without the need for a catalyst or base. commonorganicchemistry.comresearchgate.net

Alternative classical approaches avoid the direct use of potentially toxic isocyanates by generating them in situ or using different carbonyl sources. Key methods include:

Reaction with Phosgene (B1210022) or Equivalents: Amines can be reacted with the highly toxic phosgene gas or safer solid substitutes like triphosgene (B27547) or carbonyldiimidazole (CDI) to form the urea bond. commonorganicchemistry.commdpi.com Careful control of reagent addition is necessary to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Reaction with Carbamates: Amines can react with activated carbamates, such as phenyl or isopropenyl carbamates, to yield ureas. commonorganicchemistry.com

From Carboxylic Acids (Curtius Rearrangement): A carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate is immediately trapped by an amine present in the reaction mixture to furnish the desired urea. commonorganicchemistry.comorganic-chemistry.org

Cyanate-Based Synthesis: The reaction of an amine with potassium or sodium cyanate (B1221674) in an aqueous solution, typically in the presence of acid, provides a simple route to N-monosubstituted ureas. thieme-connect.com

Table 1: Overview of Classical Urea Synthesis Strategies

Method Reactants Key Features Citations
Isocyanate + Amine R-NCO + R'-NH₂ High yield, mild conditions, direct. commonorganicchemistry.com, researchgate.net, researchgate.net
Phosgene/Equivalents + Amine COCl₂/Triphosgene + R-NH₂ Versatile but uses toxic reagents. commonorganicchemistry.com, mdpi.com
Carbamate + Amine R-NH-C(O)-OR' + R''-NH₂ Avoids isocyanates; reactivity depends on carbamate. commonorganicchemistry.com
Curtius Rearrangement R-COOH → R-NCO + R'-NH₂ In situ generation of isocyanate from a carboxylic acid. commonorganicchemistry.com, organic-chemistry.org
Cyanate Salt + Amine KOCN + R-NH₂ + Acid Simple protocol, often used for monosubstituted ureas. thieme-connect.com

Modern synthetic chemistry has introduced more efficient and sustainable methods for urea synthesis. These include advanced catalytic systems and the use of microwave irradiation to accelerate reaction rates.

Advanced Catalytic Approaches:

Palladium-Catalyzed Carbonylation: A general synthesis of ureas can be achieved through the direct palladium-catalyzed oxidative carbonylation of amines using carbon monoxide and an oxidant. acs.org This method has been applied to synthesize pharmacologically active ureas. acs.org

Electrocatalytic Synthesis: An emerging green alternative involves the electrocatalytic coupling of CO₂ and various nitrogenous species to form the urea backbone under ambient conditions. nih.govmdpi.comnih.gov This approach circumvents the high-pressure and high-temperature conditions of traditional industrial processes. nih.gov

Copper-Catalyzed Reactions: A copper-catalyzed method has been developed for generating unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to significantly reduce reaction times for urea synthesis, often from hours to minutes. researchgate.net

The reaction between potassium cyanate and amines can be rapidly performed in water under microwave conditions, offering a fast and high-yielding procedure. thieme-connect.comresearchgate.net

Microwave heating has also been used for the pyrolysis of urea to prepare other compounds and for the transamidation of existing ureas to form new ones. researchgate.netfao.org

This technology is also applicable to the facile preparation of complex structures like urea-containing metal-organic frameworks (MOFs). rsc.org

Specific Synthesis of N-(3-chlorophenyl)-N'-(2-furylmethyl)urea

The synthesis of the title compound, this compound, is most directly achieved by the reaction of its two primary precursors. uni.lu

The key starting materials for the synthesis are 3-chlorophenyl isocyanate and furfurylamine (B118560).

3-Chlorophenyl isocyanate (ClC₆H₄NCO): This is a commercially available liquid reagent. sigmaaldrich.com It is a crucial intermediate in various fields, from pharmaceuticals to agrochemicals. alibaba.com Its identity can be confirmed by its characteristic physical properties and spectroscopic data.

Table 2: Properties of 3-Chlorophenyl isocyanate

Property Value Citation
CAS Number 2909-38-8 sigmaaldrich.com
Molecular Formula C₇H₄ClNO sigmaaldrich.com
Molecular Weight 153.57 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 113-114 °C / 43 mmHg sigmaaldrich.com

| Density | 1.26 g/mL at 25 °C | sigmaaldrich.com |

Furfurylamine (C₅H₇NO): This amine can be prepared through several routes, often starting from furfural (B47365), which is derivable from biomass. nih.govchemicalbook.com Methods include the one-pot reductive amination of furfural using zinc metal in water and the reductive amination of furfuryl alcohol. chemicalbook.comrsc.org Biocatalytic approaches using transaminases also provide an efficient and sustainable route to furfurylamine. mdpi.com

The synthesis of this compound is achieved by the addition of furfurylamine to 3-chlorophenyl isocyanate.

General Procedure: Based on standard protocols for urea formation from an isocyanate and an amine, the reaction is typically performed by dissolving 3-chlorophenyl isocyanate in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com To this solution, an equimolar amount of furfurylamine is added, often dropwise, at room temperature. The reaction is generally exothermic and proceeds rapidly. After stirring for a period ranging from a few hours to overnight, the product often precipitates from the solution or can be isolated by removing the solvent under reduced pressure followed by purification. commonorganicchemistry.comnih.gov

Optimization Strategies:

Solvent: The choice of solvent is important. While THF and DCM are common, other solvents can be used depending on the solubility of the reactants and the product. commonorganicchemistry.com

Temperature: The reaction is usually performed at room temperature, but cooling may be necessary during the amine addition to control the exotherm. nih.gov

Purification: Purification is typically achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography to obtain the final product with high purity. nih.gov

Synthesis of Structurally Related this compound Derivatives and Analogues

The synthetic methodologies described are broadly applicable to a wide range of structurally related compounds. Research into N,N'-diarylurea derivatives is extensive due to their biological activities, particularly as anti-tumor agents. nih.gov

Several analogues have been synthesized using similar principles:

1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea: This compound was prepared by reacting 3-chloroaniline (B41212) with 1-(isocyanatomethyl)adamantane in dry DMF, demonstrating the interchangeability of the amine and isocyanate functionalities. nih.gov

N-aryl-N'-arylmethylurea Derivatives: A series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized by first generating an aryl isocyanate in situ from the corresponding aniline (B41778) using triphosgene, followed by the addition of the benzylamine (B48309) component. mdpi.com

N-(3-chlorophenyl)-N'-(pyrimidinyl)urea: An analogue, N-(3-chlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea, highlights how the furan (B31954) ring can be replaced with other heterocyclic systems. sigmaaldrich.com

Table 3: Examples of Synthesized Analogues

Compound Name Reactant 1 Reactant 2 Citation
1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea 1-(Isocyanatomethyl)adamantane 3-Chloroaniline nih.gov
N-(3-chlorophenyl)-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea N-(...)-urea derivative Methanol, HCl prepchem.com
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Substituted Aniline (via isocyanate) Substituted Benzylamine mdpi.com

Modifications of the Furylmethyl Moiety

Modifications of the furylmethyl portion of the molecule can introduce diverse functionalities, potentially influencing the compound's biological activity and physical properties.

One approach involves the reaction of urea with furan-based aldehydes or alcohols. For instance, studies on urea-formaldehyde resins have demonstrated that furfuryl alcohol can react with urea to form monofurfurylurea. usda.gov This suggests that derivatives of furfuryl alcohol could be used to introduce substituents on the furan ring.

A hypothetical reaction scheme for synthesizing an analogue with a modified furylmethyl moiety could involve the following steps:

Synthesis of a substituted 2-furfurylamine.

Reaction of the substituted 2-furfurylamine with 3-chlorophenyl isocyanate.

For example, to introduce a methyl group at the 5-position of the furan ring, 5-methyl-2-furfurylamine would be used as the starting material.

Table 1: Examples of Modified Furylmethyl Moieties This table is generated based on general organic synthesis principles and may not represent experimentally verified compounds.

Starting Furfurylamine DerivativeResulting Urea AnaloguePotential Modification
5-Methyl-2-furfurylamineN-(3-chlorophenyl)-N'-(5-methyl-2-furylmethyl)ureaIntroduction of an alkyl group
5-Bromo-2-furfurylamineN-(3-chlorophenyl)-N'-(5-bromo-2-furylmethyl)ureaIntroduction of a halogen atom
Furan-2,5-diyldimethanamineBis-(N'-(3-chlorophenyl)urea-N-ylmethyl)-furanDimerization of the urea structure

Substitutions on the Chlorophenyl Ring

The electronic and steric properties of the chlorophenyl ring can be systematically altered by introducing various substituents. This is a common strategy in drug discovery to optimize target binding and pharmacokinetic properties. nih.gov The synthesis of these analogues typically involves reacting a substituted phenyl isocyanate with furfurylamine.

Research on N-aryl-N'-benzylurea derivatives has shown that a wide array of substituents can be introduced onto the aryl ring. nih.gov Similarly, studies on N-alkyl substituted phenyl ureas have explored the impact of different substituents on antimicrobial activity. nih.gov

Table 2: Examples of Substitutions on the Chlorophenyl Ring This table includes examples from related research on substituted phenyl ureas.

Substituted Phenyl IsocyanateResulting Urea AnalogueReference for Analogue Type
3,4-Dichlorophenyl isocyanateN-(3,4-dichlorophenyl)-N'-(2-furylmethyl)urea nih.gov
3-Trifluoromethylphenyl isocyanateN-(3-trifluoromethylphenyl)-N'-(2-furylmethyl)urea nih.gov
3-Methoxyphenyl isocyanateN-(3-methoxyphenyl)-N'-(2-furylmethyl)urea nih.gov
2-Fluoro-3-chlorophenyl isocyanateN-(2-fluoro-3-chlorophenyl)-N'-(2-furylmethyl)urea mdpi.com

The synthesis of these compounds follows the general principle of reacting the appropriately substituted aniline with phosgene or a phosgene equivalent to generate the isocyanate, which is then reacted with furfurylamine. Alternatively, the substituted phenyl isocyanate can be purchased commercially.

Diversification of the Urea Linkage

The urea linkage itself can be modified to explore different hydrogen bonding patterns and conformational preferences, which can be crucial for biological activity. nih.gov

One common modification is the introduction of a substituent on one of the urea nitrogens, leading to a trisubstituted urea. This can be achieved by using a secondary amine as a starting material or by alkylating the urea nitrogen. For example, N-methylation of a urea nitrogen has been shown to disrupt planarity and affect biological signaling. nih.gov

Another strategy involves replacing the urea oxygen with a sulfur atom to form a thiourea (B124793). Thioureas can exhibit different biological activities compared to their urea counterparts. The synthesis of thioureas typically involves the reaction of an isothiocyanate with an amine. For example, reacting 3-chlorophenyl isothiocyanate with furfurylamine would yield N-(3-chlorophenyl)-N'-(2-furylmethyl)thiourea.

Furthermore, the urea moiety can be incorporated into a cyclic structure. For example, reaction with a difunctional reagent could lead to the formation of a heterocyclic ring incorporating the urea nitrogen atoms.

Table 3: Examples of Urea Linkage Diversification This table is based on established methods for urea and thiourea synthesis.

Modification StrategyReactantsResulting Analogue
N-MethylationThis compound + Methylating agentN-(3-chlorophenyl)-N-methyl-N'-(2-furylmethyl)urea
Thiourea formation3-Chlorophenyl isothiocyanate + FurfurylamineN-(3-chlorophenyl)-N'-(2-furylmethyl)thiourea
Cyclic AnalogueDiamine + 3-chlorophenyl isocyanate + Phosgene derivativeCyclic urea derivative

These modifications provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound and to explore the structure-activity relationships of this class of compounds.

Advanced Spectroscopic and Structural Characterization of N 3 Chlorophenyl N 2 Furylmethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of N-(3-chlorophenyl)-N'-(2-furylmethyl)urea is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the 3-chlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern. The proton at the C2 position of the phenyl ring would likely appear as a triplet, while the protons at C4, C5, and C6 would show doublet or triplet multiplicities depending on their coupling with adjacent protons.

The furan (B31954) ring protons will also resonate in the downfield region, with the proton at C5 of the furan ring typically being the most deshielded. The methylene (B1212753) bridge protons (-CH₂-) connecting the furan and urea (B33335) moieties would appear as a doublet, coupled to the adjacent NH proton. The two urea protons (-NH-) are expected to give rise to separate signals, which may be broad, and their chemical shifts can be sensitive to solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H2 7.5 - 7.7 t
Phenyl-H4 7.2 - 7.4 d
Phenyl-H5 7.0 - 7.2 t
Phenyl-H6 7.3 - 7.5 d
Furan-H3 6.2 - 6.4 dd
Furan-H4 6.1 - 6.3 dd
Furan-H5 7.3 - 7.5 dd
Methylene (-CH₂-) 4.3 - 4.5 d
Urea-NH (chlorophenyl side) 8.5 - 9.0 s

Note: These are estimated values and actual experimental data may vary. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea group is characteristically found in the downfield region of the spectrum, typically around 155-165 ppm. The carbon atoms of the aromatic and furan rings will have distinct signals in the region of approximately 100-150 ppm. The carbon atom attached to the chlorine (C3 of the phenyl ring) will have a chemical shift influenced by the halogen's electronegativity. The methylene carbon will appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Urea C=O 155 - 160
Phenyl C1 140 - 142
Phenyl C2 120 - 122
Phenyl C3 133 - 135
Phenyl C4 125 - 127
Phenyl C5 118 - 120
Phenyl C6 128 - 130
Furan C2 150 - 152
Furan C3 105 - 107
Furan C4 110 - 112
Furan C5 142 - 144

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁ClN₂O₂), the predicted monoisotopic mass is 250.0509 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 251.05818. uni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak at [M+2] that is approximately one-third the intensity of the molecular ion peak.

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

Adduct Predicted m/z
[M+H]⁺ 251.05818
[M+Na]⁺ 273.04012
[M+K]⁺ 289.01406

Data sourced from predicted values. uni.lu

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed to provide structural information. The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for urea derivatives involves cleavage of the C-N bonds of the urea moiety.

One likely fragmentation pathway is the cleavage of the bond between the furan-methylene group and the urea nitrogen, leading to the formation of the furfuryl cation (m/z 81) and a 3-chlorophenylurea (B155049) radical cation (m/z 170). Another significant fragmentation would be the cleavage of the C-N bond on the other side of the carbonyl group, which could lead to the formation of a 3-chlorophenyl isocyanate radical cation (m/z 153) and a furfurylamine (B118560) fragment (m/z 97). Further fragmentation of the 3-chlorophenyl containing fragments would involve the loss of chlorine or other small neutral molecules. For instance, the fragmentation of the related compound 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea shows a base peak corresponding to the [C₆H₄ClNH]⁺ fragment at m/z 127, suggesting a similar fragmentation pathway for the title compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful method would provide definitive insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions governing the crystal packing of this compound.

Single Crystal Growth Techniques for this compound

The successful elucidation of a crystal structure is contingent upon the growth of high-quality single crystals. For a compound like this compound, techniques such as slow evaporation from a suitable solvent, slow cooling of a saturated solution, or vapor diffusion would be employed.

The slow evaporation technique is a common method for organic compounds. This would involve dissolving the purified this compound in a solvent in which it has moderate solubility, such as ethanol (B145695), methanol, or acetone. The solution would be left undisturbed, allowing the solvent to evaporate gradually. This process promotes the slow formation of ordered crystals suitable for X-ray diffraction analysis. The choice of solvent is critical and often determined empirically to control the crystal growth rate and quality.

Analysis of Crystal Packing and Intermolecular Interactions

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data would allow for a detailed analysis of its solid-state architecture. For this compound, the analysis would focus on identifying all significant intermolecular forces that stabilize the crystal lattice.

The urea moiety is a strong hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would be dominated by N-H···O hydrogen bonds , linking molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The specific geometry of these bonds (distances and angles) would be determined.

Other potential interactions would include:

C-H···O and C-H···π interactions : The aromatic rings (chlorophenyl and furan) and the methylene bridge provide numerous C-H donors that could interact with the urea oxygen or the π-systems of the rings.

π-π stacking : The planar phenyl and furan rings could stack on top of each other, contributing to the packing stability. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be analyzed.

Halogen bonding : The chlorine atom on the phenyl ring could act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl or furan oxygen.

A complete analysis would involve generating data tables summarizing these interactions, which are crucial for understanding the compound's physical properties and for the rational design of related crystalline materials. Without the foundational crystallographic data, these tables and a detailed discussion remain speculative.

Computational Chemistry and Theoretical Modeling of N 3 Chlorophenyl N 2 Furylmethyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N-(3-chlorophenyl)-N'-(2-furylmethyl)urea, DFT calculations offer a route to understanding its fundamental chemical characteristics.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These theoretical calculations provide a detailed picture of the molecule's shape, which is crucial for understanding its interactions with biological targets. For instance, DFT studies on similar urea (B33335) derivatives have been used to predict their solid-state geometries with high accuracy, often showing good correlation with experimental data from X-ray diffraction. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter derived from DFT calculations. nih.govirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as it requires less energy to become excited. nih.govresearchgate.net For this compound, FMO analysis can predict its chemical reactivity and sites susceptible to electrophilic or nucleophilic attack. The spatial distribution of the HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the capacity to donate electrons (nucleophilicity). Higher energy levels suggest stronger electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the capacity to accept electrons (electrophilicity). Lower energy levels suggest stronger electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules. Theoretical simulations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be performed. The calculated vibrational frequencies in a simulated IR spectrum correspond to specific molecular motions (stretching, bending) and can be compared with experimental IR data to confirm the molecular structure. nih.govresearchgate.net Similarly, predicted NMR chemical shifts provide valuable information about the chemical environment of each atom, aiding in the interpretation of experimental NMR spectra. researchgate.net Discrepancies between simulated and experimental spectra can often be reconciled by considering environmental factors like solvent effects or intermolecular interactions in the computational model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

For classes of compounds like phenylurea derivatives, QSAR models are frequently developed to predict activities such as herbicidal, insecticidal, or kinase inhibitory effects. nih.govnih.govmdpi.com The process involves compiling a dataset of similar compounds with known biological activities. Molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates these descriptors with the observed activity. researchgate.net

A predictive QSAR model for this compound would allow for the estimation of its biological activity without the need for initial synthesis and testing. Such models are invaluable in the drug discovery and agrochemical development process for prioritizing candidates and designing new derivatives with potentially enhanced potency. nih.gov

The development of a QSAR model also identifies the molecular descriptors that are most influential in determining the biological activity of the compounds under study. researchgate.netresearchgate.net For phenylurea derivatives, several types of descriptors have been shown to be important.

These key descriptors provide a quantitative basis for understanding the structure-activity relationship. For example, a positive correlation with lipophilicity might suggest that the compound needs to cross biological membranes to reach its target, while the importance of specific electronic or steric features can offer clues about its binding mode at a molecular target. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Phenylurea Derivatives

Descriptor Class Example Descriptors Information Encoded
Lipophilic LogP (Octanol-water partition coefficient), ClogP Represents the hydrophobicity of the molecule, influencing absorption and distribution.
Electronic HOMO/LUMO energies, Dipole Moment, Partial Charges Describes the electronic distribution, polarizability, and reactivity of the molecule.
Steric/Topological Molar Refractivity (MR), Molecular Weight (MW), Shape Indices Relates to the size, shape, and branching of the molecule, which affects binding to a target site.

| Quantum-Chemical | Total Energy, Electrophilicity Index (ω) | Derived from quantum mechanical calculations, these provide precise electronic and energy-related information. researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode of a ligand to a protein's active site.

Ligand-Target Binding Mode Predictions (e.g., Enzyme Active Sites, Receptor Pockets)

No published studies were identified that specifically predict the binding mode of this compound with any biological target. Therefore, there is no data available on its interactions within enzyme active sites or receptor pockets.

Estimation of Binding Affinities and Interaction Energies

Consistent with the absence of specific docking studies, there is no publicly available data estimating the binding affinities or interaction energies of this compound with any protein or other macromolecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for understanding the dynamic behavior of ligands and their complexes with biological targets.

Conformational Dynamics and Stability of this compound

There are no specific molecular dynamics simulation studies in the scientific literature that describe the conformational dynamics and stability of this compound in different environments.

Ligand-Protein Complex Dynamics

As no studies on the formation of a complex between this compound and a protein target have been published, there is consequently no information on the dynamics of such a complex.

Analytical Methodologies for Research Applications of N 3 Chlorophenyl N 2 Furylmethyl Urea

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of N-(3-chlorophenyl)-N'-(2-furylmethyl)urea, providing the necessary selectivity and sensitivity to isolate the compound from interfering substances within a sample matrix. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for its analysis, each with specific considerations for method development and application.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly suitable technique for the analysis of substituted ureas like this compound due to its polarity and thermal characteristics. A reverse-phase (RP) HPLC method is typically the approach of choice.

Method development would involve the systematic optimization of several key parameters to achieve a robust and reliable separation. The selection of the stationary phase is critical, with C18 columns being a common starting point due to their versatility in retaining moderately nonpolar compounds. The mobile phase composition, typically a mixture of an aqueous component (like water) and an organic modifier (such as acetonitrile or methanol), is adjusted to control the retention time and resolution of the analyte. The addition of an acid, like formic acid, to the mobile phase can improve peak shape by ensuring the analyte is in a consistent protonation state.

Detection is most commonly achieved using an ultraviolet (UV) detector set at a wavelength corresponding to the compound's maximum absorbance. For more complex matrices or when higher sensitivity and specificity are required, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative HPLC Method Parameters for Phenylurea Analysis

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention for moderately nonpolar analytes.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid Organic modifier controls elution strength; acid improves peak shape.
Gradient 40% to 80% Acetonitrile over 15 minutes Ensures elution of the analyte with good resolution from potential interferences.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns.
Injection Volume 10 µL A typical volume for analytical HPLC.

| Detection | UV at 254 nm or Mass Spectrometry (MS) | UV detection is robust; MS provides higher sensitivity and structural confirmation. |

Gas Chromatography (GC) Applications

While HPLC is often preferred for phenylurea compounds due to their relatively low volatility and thermal stability, Gas Chromatography (GC) can be employed, particularly when coupled with mass spectrometry (GC-MS). A key consideration for GC analysis of this compound is the potential for thermal degradation in the high-temperature environment of the GC inlet and column.

To address this, a derivatization step is often necessary to convert the urea (B33335) into a more volatile and thermally stable derivative. For instance, urea can be hydrolyzed to its corresponding amine, which is then derivatized. An alternative is to use a direct derivatization agent that reacts with the urea itself.

The choice of a capillary column is also important, with a non-polar or medium-polarity stationary phase being suitable for the separation of the derivatized analyte. The temperature program of the GC oven must be carefully optimized to ensure adequate separation without causing on-column degradation.

Sample Preparation Strategies for Complex Matrices (e.g., Plant Extracts, Culture Media)

The effective analysis of this compound in complex matrices such as plant extracts or culture media is highly dependent on the sample preparation strategy. The primary goal is to extract the analyte of interest while removing interfering compounds that could compromise the chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. An SPE cartridge with a suitable sorbent (e.g., C18 for reverse-phase retention) is selected. The general procedure involves:

Conditioning: The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The pre-treated sample (e.g., filtered plant extract) is passed through the cartridge. The analyte and some matrix components are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove polar, interfering compounds.

Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

The resulting eluate is typically evaporated to dryness and reconstituted in the initial mobile phase for HPLC analysis or the appropriate solvent for GC analysis. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the method.

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, other detection methods can be adapted for the quantification of this compound.

Spectrophotometric methods can be developed based on a color-forming reaction. For instance, many urea compounds can be derivatized with reagents like p-dimethylaminobenzaldehyde under acidic conditions to produce a colored product that can be measured with a UV-Vis spectrophotometer. nih.gov While simpler and more accessible than chromatography, these methods often lack the specificity required for complex samples and may be prone to interference from other compounds that can react with the derivatizing agent.

Electrochemical detection offers a sensitive alternative, particularly when coupled with HPLC. Urea compounds can be electrochemically active, meaning they can be oxidized or reduced at a specific potential. An electrochemical detector placed after the HPLC column can provide highly sensitive and selective quantification. For direct measurements, non-enzymatic sensors, often utilizing nickel-based electrodes, can detect the oxidation of urea. unifi.it These methods are advantageous due to their potential for high sensitivity and miniaturization. unifi.it

Isotopic Labeling for Mechanistic Studies (e.g., ¹³C, ²H, ¹⁵N)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. nih.govscripps.edu By strategically replacing certain atoms in the this compound molecule with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can follow the compound through biological or chemical processes.

For example, to study its degradation pathway in a soil sample or a biological system, a ¹³C-labeled version of the phenyl ring or a ¹⁵N-labeled version of the urea group could be synthesized. After incubation, samples can be analyzed by mass spectrometry (e.g., LC-MS or GC-MS). The mass spectrometer can distinguish between the unlabeled compound and its isotopically labeled metabolites based on their mass-to-charge ratio. This allows for the unambiguous identification of molecules derived from the parent compound, providing definitive insights into transformation pathways and reaction mechanisms. researchgate.net

Table 2: Common Isotopes Used in Labeling Studies

Isotope Natural Abundance (%) Application in Mechanistic Studies
¹³C 1.1% Tracing the carbon skeleton through metabolic or degradation pathways.
²H (D) 0.015% Investigating kinetic isotope effects to determine rate-limiting steps in reactions.

| ¹⁵N | 0.37% | Following the fate of the nitrogen atoms, particularly useful for studying urea metabolism and transformations. |

Future Directions and Unexplored Research Avenues for N 3 Chlorophenyl N 2 Furylmethyl Urea

Development of Novel Synthetic Approaches for Enhanced Yield and Sustainability

Future research could focus on developing more efficient and sustainable methods for synthesizing N-(3-chlorophenyl)-N'-(2-furylmethyl)urea. Traditional synthesis of urea (B33335) derivatives often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov

Future Synthetic Strategies:

Catalytic Carbonylation: Investigating the use of carbon monoxide or carbon dioxide as a C1 source with suitable catalysts could provide a greener alternative to phosgene-based methods. google.com

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times and potentially increase yields, as has been demonstrated for other N-heterocyclic derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and yield while enhancing safety, particularly if thermally sensitive intermediates are involved.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

Method Precursors Potential Advantages Key Research Question
Isocyanate-Amine Coupling 3-chlorophenyl isocyanate and furfurylamine (B118560) High yield, well-established Can greener solvents and catalysts be employed?
Catalytic Carbonylation 3-chloroaniline (B41212), furfurylamine, CO source Avoids toxic isocyanates, sustainable Identification of an efficient and selective catalyst system.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

The biological activity of this compound is currently uncharacterized. The N,N'-disubstituted urea moiety is a known pharmacophore capable of forming key hydrogen bond interactions with biological targets such as protein kinases and receptors. researchgate.netfrontiersin.org Future research should aim to identify its potential molecular targets and elucidate the corresponding mechanistic pathways.

Prospective Research Areas:

Broad-Spectrum Kinase Screening: Given that many N,N'-diarylureas function as kinase inhibitors, screening this compound against a panel of human kinases could identify potential anticancer or anti-inflammatory activities. nih.gov

Antimicrobial and Antifungal Assays: Urea and thiourea (B124793) derivatives have shown promise as antimicrobial agents. researchgate.net Testing against a range of pathogenic bacteria and fungi could reveal new therapeutic applications.

Receptor Binding Assays: The structural motifs suggest potential interactions with various receptors; a broad panel of receptor binding assays could uncover novel neurological or metabolic activities. nih.gov

Exploration of this compound in Agricultural Biotechnology

Phenylurea compounds are widely used as herbicides, primarily by inhibiting photosynthesis at the photosystem II (PSII) level. researchgate.netoup.com The specific combination of a chlorophenyl group and a furylmethyl moiety in this compound makes it a candidate for investigation in agricultural applications.

Unexplored Agricultural Avenues:

Herbicidal Activity Screening: The primary avenue would be to test its efficacy as a pre- and post-emergence herbicide against a panel of common agricultural weeds. Its activity could be compared against established phenylurea herbicides like diuron (B1670789) and linuron. boray-chem.comscispace.com

Plant Growth Regulation: Some urea derivatives act as plant growth regulators. researchgate.net Investigating the effect of this compound on crop germination, root development, and yield could uncover beneficial properties beyond herbicidal action.

Fungicidal and Insecticidal Properties: The furan (B31954) moiety is present in various bioactive natural products and synthetic pesticides. nih.gov Therefore, screening for fungicidal activity against common plant pathogens and insecticidal activity against agricultural pests is a logical next step.

Advanced Computational Design of Next-Generation Analogues

In the absence of empirical data, computational modeling provides a powerful tool to predict the properties of this compound and to design next-generation analogues with enhanced activity and specificity.

Computational Research Strategies:

Molecular Docking: Once potential biological targets are identified (as per section 7.2), docking studies can be performed to predict the binding mode and affinity of the compound. This can help prioritize experimental testing and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues were to be synthesized, QSAR studies could correlate structural modifications with biological activity, enabling the rational design of compounds with improved properties. jneonatalsurg.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be crucial for early-stage assessment of the compound's drug-likeness or environmental impact. jneonatalsurg.com

A hypothetical QSAR study could explore modifications to both the phenyl and furan rings, as outlined in Table 2.

Table 2: Hypothetical Analogue Design for QSAR Studies

Modification Site Substituent Group (R) Predicted Impact on Property
Phenyl Ring (position R) -F, -CF3, -OCH3 Electronic effects on binding affinity
Furan Ring (position R) -CH3, -Cl, -NO2 Altered steric and electronic interactions

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. nih.gov If this compound is found to have a potent and selective interaction with a novel biological target, it could serve as a scaffold for the development of valuable chemical probes.

Future Directions in Probe Development:

Affinity Labeling: An analogue could be synthesized with a reactive group (e.g., an electrophile) to enable covalent labeling of the target protein, facilitating its identification and isolation.

Fluorescent Probes: Conjugating a fluorophore (e.g., BODIPY) to a non-critical position on the molecule would allow for visualization of the target's localization and dynamics within living cells. nih.gov

Biotinylated Probes for Pulldown Assays: Attaching a biotin (B1667282) tag would enable the use of streptavidin beads to pull down the target protein from cell lysates, confirming the interaction and identifying binding partners.

The development of such probes would be contingent on initial findings of high potency and selectivity, transforming this compound from an uncharacterized molecule into a valuable tool for chemical biology research. nih.govnih.gov

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(3-chlorophenyl)-N'-(2-furylmethyl)urea, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves coupling 3-chlorophenyl isocyanate with 2-furylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Yield optimization requires precise stoichiometric ratios (1:1.2 molar excess of isocyanate), controlled temperature (60–80°C), and reaction time (6–12 hr). Impurities from side reactions (e.g., dimerization) can be minimized using anhydrous conditions .

Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C): Validates substitution patterns (e.g., furyl CH₂ protons at δ 4.3–4.5 ppm; urea NH signals at δ 8.5–9.5 ppm).
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (SHELX software is widely used for refinement ).
  • HPLC : Assesses purity (>98% via C18 column, acetonitrile/water gradient).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 279.07 [M+H]⁺) .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or receptors (e.g., mGlu5, using radioligand binding with [³H]MPEP).
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram+/Gram- bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ values). Reference compounds like fenobam (a structural analog) provide comparative benchmarks .

Advanced Research Questions

How can researchers resolve contradictory data in preclinical vs. clinical efficacy studies?

Methodological Answer:
Contradictions often arise from pharmacokinetic variability or species-specific target interactions. Systematic approaches include:

  • Dose-response re-evaluation : Adjust for metabolic differences (e.g., CYP450 activity in rodents vs. humans).
  • Biomarker validation : Quantify target engagement (e.g., mGlu5 receptor occupancy via PET imaging).
  • Translational models : Use humanized mice or 3D organoids to bridge gaps .

What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target effects?

Methodological Answer:

  • Structural analogs : Modify substituents (e.g., replace 3-chlorophenyl with 3,4-dichlorophenyl to enhance hydrophobic interactions).
  • Molecular docking : Screen against homology models of target vs. off-target proteins (e.g., mGlu5 vs. mGlu1).
  • Metabolic profiling : Identify prodrugs or metabolites with improved selectivity .

How can computational methods predict hydrogen-bonding interactions critical for urea derivatives’ activity?

Methodological Answer:

  • DFT calculations : Map electrostatic potentials to identify H-bond donors/acceptors (e.g., urea carbonyl as acceptor).
  • MD simulations : Simulate ligand-receptor dynamics (e.g., binding to ATP-binding pockets over 100 ns trajectories).
  • Pharmacophore modeling : Align with known inhibitors (e.g., tyrphostin AG1478’s urea motif) .

What experimental designs address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based formulations (e.g., Cremophor EL).
  • Salt formation : Synthesize hydrochloride or mesylate salts.
  • Nanoencapsulation : PEGylated liposomes improve bioavailability .

How do crystallographic data inform structure-activity relationships (SAR) for urea derivatives?

Methodological Answer:
X-ray structures reveal:

  • Torsion angles : Optimal dihedral angles between aryl and urea groups for target binding.
  • Packing motifs : π-π stacking of chlorophenyl with receptor aromatic residues.
  • Hydrogen bonds : Urea NH with Asp/Glu side chains (e.g., in kinase domains). Refinement via SHELXL ensures accuracy .

Methodological Notes for Data Reproducibility

  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) with CCDC codes.
  • Assays : Include positive controls (e.g., fenobam for mGlu5 studies) and validate with orthogonal methods (SPR vs. ITC).
  • Synthetic protocols : Report detailed solvent purity, inert atmosphere conditions, and quenching steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.